Leucokinin II
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Overview
Description
Leucokinin II is a member of the leucokinin family of neuropeptides, which are primarily found in invertebrates. These peptides play crucial roles in regulating various physiological processes, including ion and water homeostasis, feeding behavior, and stress responses . This compound, like other leucokinins, acts as a neuromodulator and hormone, influencing the behavior and physiology of insects and other invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucokinin II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Leucokinin II undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products: The major products of these reactions include oxidized, reduced, and substituted forms of this compound, each with potentially different biological activities .
Scientific Research Applications
Leucokinin II has a wide range of scientific research applications:
Mechanism of Action
Leucokinin II is part of a larger family of leucokinins, which include other peptides like leucokinin I and Drosophila leucokinin. These peptides share similar structures and functions but may differ in their amino acid sequences and specific biological activities. This compound is unique in its specific sequence and the particular physiological processes it regulates .
Comparison with Similar Compounds
- Leucokinin I
- Drosophila leucokinin
- Other insect leucokinins
Each of these peptides has distinct roles and mechanisms of action, contributing to the diversity of physiological regulation in invertebrates .
Properties
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHONWAEDTZVNV-POPCVQDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N10O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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